1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Description
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSSPVOKEFXJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154372-69-6 | |
| Record name | 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method leverages "click chemistry" to construct the triazole ring.
- Procedure :
- Azide Preparation : 2-Chlorophenyl azide is synthesized via diazotization of 2-chloroaniline with sodium nitrite and hydrochloric acid, followed by azide substitution.
- Alkyne Substrate : Methyl propiolate is reacted with isopropylmagnesium chloride in tetrahydrofuran (THF) at −15°C to form the propargyl-isopropyl intermediate.
- Cycloaddition : The azide and alkyne undergo CuAAC using CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water (2:1) mixture at 50°C for 24 hours.
- Oxidation : The methyl ester is hydrolyzed to the carboxylic acid using 6 M HCl under reflux.
Grignard-Based Substitution and Cyclization
This route prioritizes the introduction of the isopropyl group early in the synthesis.
- Procedure :
- Brominated Triazole Precursor : 5-Bromo-1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate is prepared via cyclization of thiourea derivatives with POCl₃.
- Isopropyl Introduction : The bromide undergoes nucleophilic substitution with isopropylmagnesium chloride in THF at −15°C.
- Carboxylic Acid Formation : Ester hydrolysis with aqueous NaOH (30%) at reflux yields the final product.
Oxidative Cyclization of Thiosemicarbazides
A thiourea intermediate is cyclized to form the triazole core.
- Procedure :
- Thiosemicarbazide Formation : 2-Chlorophenyl isothiocyanate reacts with methyl 3-amino-3-methylbutanoate in methanol under reflux.
- Cyclization : The thiosemicarbazide is treated with 5% NaOH at reflux for 4 hours, inducing cyclization to the triazole.
- Purification : The crude product is recrystallized from ethanol.
- Yield : 65–78%.
- Limitations : Competitive formation of thiadiazole byproducts requires careful pH control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- CuAAC : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. A tert-butanol/water mixture balances reactivity and ease of isolation.
- Grignard Reactions : THF at −15°C minimizes side reactions, while higher temperatures lead to overalkylation.
- Cyclization : Aqueous NaOH at 80°C ensures complete ring closure without ester hydrolysis.
Catalytic Systems
- CuAAC : Cu(I) species generated in situ from CuSO₄ and sodium ascorbate provide optimal catalytic activity.
- Base Selection : Diisopropylethylamine (DIPEA) in dichloromethane improves yields in substitution reactions by scavenging HCl.
Purification and Characterization
Recrystallization
Analytical Data
- ¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, CH(CH₃)₂), 3.10 (m, 1H, CH(CH₃)₂), 7.45–7.60 (m, 4H, Ar-H), 13.1 (s, 1H, COOH).
- IR (KBr): 1708 cm⁻¹ (C=O), 1654 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| CuAAC | 70–82 | >95 | High regioselectivity, mild conditions | Requires azide handling |
| Grignard Substitution | 75–88 | 90–93 | Early introduction of isopropyl group | Anhydrous conditions required |
| Thiosemicarbazide | 65–78 | 85–90 | Avoids metal catalysts | Byproduct formation |
Industrial-Scale Considerations
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety enables classical acid-base and nucleophilic acyl substitution reactions:
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the C-5 position (adjacent to the isopropyl substituent).
-
Halogenation : NBS in CCl<sub>4</sub> selectively brominates the triazole ring at C-4, forming 4-bromo derivatives (yield: 72%).
Metal Coordination
-
Forms stable complexes with Cu(I/II), Fe(II), and Zn(II) via N3 and N4 atoms of the triazole ring .
-
Cu(I) complexes exhibit enhanced catalytic activity in azide-alkyne cycloaddition reactions (TOF up to 1,200 h<sup>−1</sup>) .
2-Chlorophenyl Group
-
Nucleophilic Aromatic Substitution : NaOH (200°C) replaces Cl with -OH, forming phenolic derivatives .
-
Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes cross-coupling with arylboronic acids, enabling biaryl synthesis (yield: 60–78%) .
Isopropyl Group
-
Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the isopropyl group to a carboxylic acid, generating a dicarboxylic acid derivative .
-
Radical Halogenation : NBS/light selectively brominates the isopropyl chain at the tertiary C-H position.
Mechanistic Insights
-
Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.
-
Triazole Bromination : Follows an electrophilic mechanism with NBS, where the triazole ring’s electron-rich C-4 position is most reactive.
-
Cu(I) Coordination : DFT studies reveal a binuclear Cu intermediate stabilizes during catalytic cycles, enhancing reaction rates .
Comparative Reactivity Data
| Reaction | Rate Constant (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|
| Esterification | 3.2 × 10<sup>−4</sup> | 45.2 |
| Triazole Nitration | 1.8 × 10<sup>−3</sup> | 32.7 |
| Suzuki Coupling | 5.6 × 10<sup>−5</sup> | 68.9 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study synthesized various triazole compounds and evaluated their efficacy against a range of microbial strains. The results indicated that 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays, including the DPPH radical scavenging method. The results indicated that certain derivatives possess antioxidant activity comparable to established antioxidants like ascorbic acid. This property is attributed to the ability of the triazole ring to donate electrons and stabilize free radicals .
Pharmacological Studies
Pharmacological investigations have highlighted the potential of this compound in treating various diseases. For instance, molecular docking studies have suggested that this compound can effectively bind to specific biological targets, including enzymes involved in cancer progression and inflammation pathways. This binding affinity indicates its potential as a therapeutic agent in oncology and anti-inflammatory treatments .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on synthesized triazole derivatives revealed that those containing the chlorophenyl moiety exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 25 | E. coli |
| B | 15 | S. aureus |
| C | 30 | P. aeruginosa |
Case Study 2: Antioxidant Activity Assessment
In a comparative study of antioxidant activities using the DPPH assay, several derivatives were tested against standard antioxidants.
| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) |
|---|---|---|
| D | 20 | 30 |
| E | 15 | 30 |
| F | 25 | 30 |
These findings suggest that specific modifications to the triazole structure can enhance antioxidant properties significantly.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar triazole derivatives, such as:
1-(2-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the isopropyl group.
1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of an isopropyl group.
1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid: Contains an ethyl group instead of an isopropyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole, including the compound , exhibit significant anti-inflammatory properties. In a study evaluating several triazole derivatives, it was found that certain compounds significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. Specifically, derivatives showed a marked decrease in TNF-α levels without exhibiting toxicity to the cells .
| Compound | Effect on TNF-α | Effect on IFN-γ | Toxicity |
|---|---|---|---|
| 3a | Decreased | Decreased | None |
| 3c | Decreased | Decreased | None |
| 3e | Decreased | None | None |
This suggests that the compound may be beneficial in treating inflammatory conditions by modulating cytokine release.
2. Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been widely studied. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that it inhibited the growth of various bacterial strains effectively. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
3. Anticancer Activity
The anticancer potential of triazole derivatives has also been investigated. A study indicated that certain synthesized triazoles displayed cytotoxic effects against different cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM . The ability to inhibit cancer cell proliferation while maintaining low toxicity levels makes these compounds attractive candidates for further drug development.
Case Studies
Case Study 1: Cytotoxicity Against Cancer Cells
In a comparative study involving various triazole derivatives, this compound was tested against the MCF-7 cell line. The results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting effective anticancer properties.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study utilized animal models to assess the anti-inflammatory effects of triazole derivatives. The administration of these compounds resulted in reduced paw edema in rats induced by carrageenan, indicating potential therapeutic applications for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with carboxylic acid derivatives. For example, analogous triazole-carboxylic acids (e.g., fenchlorazole in ) are synthesized using 2-chlorophenyl hydrazines and β-keto esters under acidic conditions. Optimization of reaction time (12–24 hours), temperature (80–100°C), and catalyst (e.g., p-toluenesulfonic acid) is critical for yield improvement. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The 2-chlorophenyl substituent shows aromatic protons as a multiplet (δ 7.3–7.6 ppm) and a chlorine-induced deshielding effect. The isopropyl group exhibits a septet (δ ~3.2 ppm for the methine proton) and doublets (δ ~1.3 ppm for methyl groups) .
- IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) confirm the acid moiety. Triazole ring vibrations appear at ~1500–1600 cm⁻¹ .
- MS : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or isopropyl groups) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Calibration curves (1–100 µg/mL) and internal standards (e.g., deuterated analogs) improve accuracy. For metabolite detection, HRMS or isotopic labeling (as in ) is advised .
Advanced Research Questions
Q. How can computational docking (e.g., GOLD, AutoDock) predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology : Use molecular docking software (e.g., GOLD ) to simulate ligand-protein interactions. Key steps:
- Prepare the ligand (protonation states, tautomers) and target protein (PDB structure, active site definition).
- Apply genetic algorithm parameters (100 runs, population size = 100) to explore conformational flexibility.
- Validate using known inhibitors (e.g., cannabinoid-1 receptor antagonists in ) and compare scoring functions (ChemPLP, GoldScore) .
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
- Methodology : Challenges include poor crystal quality and twinning. Solutions:
- Optimize crystallization (slow evaporation from DMSO/ethanol mixtures).
- Use SHELXL for refinement, applying TWIN and BASF commands for twinned data. Anisotropic displacement parameters improve resolution for the chlorophenyl and triazole moieties (as in ) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and metabolic stability?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl or altering the isopropyl group) and test against target enzymes (e.g., cytochrome P450 isoforms).
- Metabolism : Use hepatic microsomes to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation). LC-MSⁿ and isotopic tracing (as in ) track metabolic pathways .
Q. What contradictions exist in reported spectral data for triazole-carboxylic acid derivatives, and how can they be resolved?
- Methodology : Discrepancies in NMR chemical shifts (e.g., solvent effects or tautomerism) require standardized protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
